molecular formula C15H16FN3O4 B4071798 3-(3-fluorophenyl)-4-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]-2-piperazinone

3-(3-fluorophenyl)-4-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]-2-piperazinone

Cat. No. B4071798
M. Wt: 321.30 g/mol
InChI Key: PLRNJHDNXKFSEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-fluorophenyl)-4-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]-2-piperazinone is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been extensively investigated. In We will also discuss future directions for research on this compound.

Mechanism of Action

The mechanism of action of 3-(3-fluorophenyl)-4-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]-2-piperazinone is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. Studies have shown that this compound can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation and pain. It has also been found to bind to certain receptors in the body, such as the mu-opioid receptor, which is involved in the regulation of pain.
Biochemical and Physiological Effects:
3-(3-fluorophenyl)-4-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]-2-piperazinone has been found to have a variety of biochemical and physiological effects. Studies have shown that this compound can reduce inflammation and pain in animal models of arthritis and other conditions. It has also been found to have anxiolytic and antidepressant effects, making it a potential treatment for anxiety and depression.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(3-fluorophenyl)-4-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]-2-piperazinone in lab experiments is its unique chemical structure, which could be used as a starting point for the development of new drugs. However, one limitation is that the mechanism of action of this compound is not fully understood, which could make it difficult to design experiments to test its efficacy in certain conditions.

Future Directions

There are many potential future directions for research on 3-(3-fluorophenyl)-4-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]-2-piperazinone. One area of interest is the development of new drugs based on the chemical structure of this compound. Another area of research is the investigation of its potential therapeutic applications in a variety of conditions, such as arthritis, chronic pain, anxiety, and depression. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on the body.

Scientific Research Applications

3-(3-fluorophenyl)-4-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]-2-piperazinone has been studied for its potential applications in a variety of scientific research areas. One area of interest is its potential as a therapeutic agent for the treatment of various diseases. Studies have shown that this compound has anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of conditions such as arthritis and chronic pain.
Another area of research is the use of 3-(3-fluorophenyl)-4-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]-2-piperazinone in the development of new drugs. This compound has been found to have a unique chemical structure that could be used as a starting point for the development of new drugs with improved efficacy and fewer side effects.

properties

IUPAC Name

3-[2-[2-(3-fluorophenyl)-3-oxopiperazin-1-yl]-2-oxoethyl]-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN3O4/c16-11-3-1-2-10(8-11)13-14(21)17-4-5-19(13)12(20)9-18-6-7-23-15(18)22/h1-3,8,13H,4-7,9H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLRNJHDNXKFSEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C(=O)N1)C2=CC(=CC=C2)F)C(=O)CN3CCOC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[2-[2-(3-Fluorophenyl)-3-oxopiperazin-1-yl]-2-oxoethyl]-1,3-oxazolidin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(3-fluorophenyl)-4-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]-2-piperazinone
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3-(3-fluorophenyl)-4-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]-2-piperazinone
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3-(3-fluorophenyl)-4-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]-2-piperazinone
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3-(3-fluorophenyl)-4-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]-2-piperazinone
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3-(3-fluorophenyl)-4-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]-2-piperazinone
Reactant of Route 6
3-(3-fluorophenyl)-4-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]-2-piperazinone

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